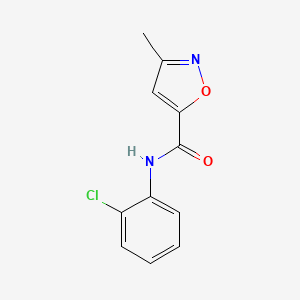

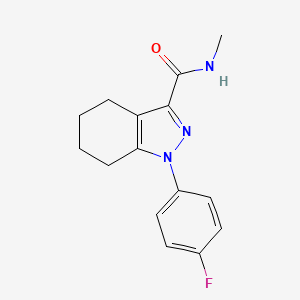

N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide, also known as CIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CIQ is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that plays an important role in regulating neurotransmission in the brain.

作用機序

N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the receptor's response to glutamate. Specifically, this compound binds to a site on the receptor that is distinct from the glutamate binding site, and this binding enhances the receptor's ability to activate downstream signaling pathways.

Biochemical and Physiological Effects

Activation of mGluR4 with this compound has been shown to have a number of biochemical and physiological effects. For example, studies have shown that this compound can reduce the release of glutamate in the brain, which has been implicated in a wide range of neurological disorders, including Parkinson's disease, epilepsy, and depression. Additionally, this compound has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward.

実験室実験の利点と制限

N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has several advantages for use in lab experiments. For example, it is a highly selective agonist of mGluR4, which means that it can be used to study the specific effects of mGluR4 activation without interfering with other signaling pathways. Additionally, this compound is relatively stable and easy to synthesize, which makes it a convenient tool for studying mGluR4 function.

However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which means that it may need to be administered repeatedly in order to maintain its effects. Additionally, this compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for research on N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide and its effects on mGluR4. For example, further studies could investigate the potential therapeutic applications of this compound for neurological disorders such as Parkinson's disease, epilepsy, and depression. Additionally, studies could investigate the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which are also involved in the regulation of mood and behavior. Finally, studies could investigate the potential use of this compound as a tool for studying the role of mGluR4 in other physiological processes, such as pain perception and motor control.

合成法

N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 3-methyl-5-isoxazolecarboxylic acid in the presence of a base such as triethylamine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.

科学的研究の応用

N-(2-chlorophenyl)-3-methyl-5-isoxazolecarboxamide has been used extensively in scientific research to study the function of mGluR4 and its potential role in the treatment of various neurological disorders. Studies have shown that activation of mGluR4 with this compound can reduce the release of glutamate, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, pain perception, and motor control.

特性

IUPAC Name |

N-(2-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-6-10(16-14-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCFPRFEYRLOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)

![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)

![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)

![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)

![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)